molecular formula C6H13ClFN B3111131 trans-2-Fluorocyclohexanamine hydrochloride CAS No. 1820580-16-2

trans-2-Fluorocyclohexanamine hydrochloride

Cat. No.: B3111131
CAS No.: 1820580-16-2
M. Wt: 153.62
InChI Key: IOXBYKGOFZSEIL-KGZKBUQUSA-N
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Description

Trans-2-Fluorocyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C6H13ClFN and its molecular weight is 153.62. The purity is usually 95%.
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Mechanism of Action

Target of Action

Trans-2-Fluorocyclohexanamine hydrochloride primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH is a catabolic enzyme that regulates lipid transmitters in the endocannabinoid system . It is mainly present in the pancreas, brain, kidney, and skeletal muscle in humans .

Mode of Action

The compound interacts with FAAH, inhibiting its function . FAAH is responsible for the catabolism of bioactive fatty acid amides such as N-acylethanolamines, the endocannabinoids anandamide (AEA), and 2-arachidonoyl glycerol (2-AG), as well as the sleep-inducing lipid oleamide . By inhibiting FAAH, this compound can potentially alter the levels of these bioactive fatty acid amides.

Biochemical Pathways

FAAH is a member of the serine hydrolase family of enzymes, utilizing a unique Ser-Ser-Lys catalytic triad to effect hydrolysis of fatty acid amides to free fatty acids and ethanolamine . In the central nervous system, FAAH is post-synaptic to axon fibers expressing CB1 and CB2 cannabinoid G protein-coupled receptors and is the major contributor to the clearance and inactivation of AEA and 2-AG after endocannabinoid reuptake . The inhibition of FAAH by this compound can therefore affect these pathways and their downstream effects.

Result of Action

The primary result of the action of this compound is the inhibition of FAAH, leading to altered levels of bioactive fatty acid amides . This can have various molecular and cellular effects, potentially influencing processes such as sleep and responses to pain, given the roles of the endocannabinoid system.

Biochemical Analysis

Biochemical Properties

Trans-2-Fluorocyclohexanamine hydrochloride plays a significant role in biochemical reactions. It is a versatile intermediate used in the synthesis of many important compounds, such as pharmaceuticals, agrochemicals, and dyes . In biochemical reactions, this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific reaction being conducted. Generally, the compound forms an intermediate that can be further reacted to form the desired product .

Cellular Effects

It is known that the compound does not have any known biochemical or physiological effects, as it is considered an inert compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an intermediate in the synthesis of various compounds. The compound is a versatile reagent that can be used in a variety of reactions. The mechanism of action depends on the specific reaction being conducted and generally involves the formation of an intermediate, which can then be further reacted to form the desired product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound over time are influenced by its stability and degradation. The compound is stable under standard laboratory conditions, with a melting point of 118-120°C and a boiling point of 265-270°C . Long-term effects on cellular function have not been observed, as the compound is considered inert and does not interact with biological molecules .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its inert nature, it is unlikely to have significant toxic or adverse effects at high doses . Threshold effects and specific dosage-related impacts have not been documented .

Metabolic Pathways

This compound is involved in various metabolic pathways as an intermediate in the synthesis of many compounds. The compound interacts with enzymes and cofactors during these reactions, facilitating the formation of the desired products .

Transport and Distribution

Given its inert nature, it is unlikely to interact with transporters or binding proteins . The compound’s localization or accumulation within cells and tissues has not been extensively studied .

Subcellular Localization

The compound does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles . As an inert compound, it is unlikely to have significant effects on subcellular localization .

Properties

IUPAC Name

(1R,2R)-2-fluorocyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXBYKGOFZSEIL-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75198-16-2
Record name rac-(1R,2R)-2-fluorocyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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